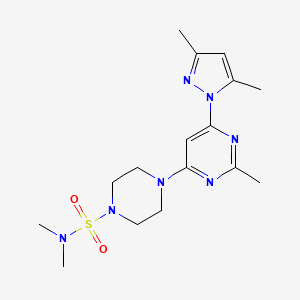
4-(4-Fluorophenyl)-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-2-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as 4F-MPH and is a stimulant drug that is closely related to methylphenidate. The chemical structure of 4F-MPH includes a pyrrolidine ring, a phenyl ring, and a fluorine atom attached to the phenyl ring. This compound has been used in scientific research to study its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 4F-MPH is similar to that of methylphenidate. It works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This results in improved cognitive function and attention. 4F-MPH also has a high affinity for the norepinephrine transporter, which can further enhance its stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MPH are similar to those of methylphenidate. It has been found to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and attention. However, it can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure. Long-term use of 4F-MPH can also lead to tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4F-MPH in lab experiments include its high potency and selectivity for the dopamine and norepinephrine transporters. This makes it a useful tool for studying the effects of dopamine and norepinephrine on the central nervous system. However, the limitations of using 4F-MPH in lab experiments include its potential for abuse and dependence. It is also important to use caution when handling this compound due to its potent stimulant effects.
Direcciones Futuras
There are several future directions for research on 4F-MPH. One area of interest is its potential as a medication for the treatment of ADHD. Studies have shown that it has a similar mechanism of action to methylphenidate, which is a widely used medication for ADHD. However, more research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the effects of dopamine and norepinephrine on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of 4F-MPH, as well as its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of 4F-MPH is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzaldehyde, which is then reacted with methylamine to form 4-(4-fluorophenyl)-2-methyl-2,3-dihydropyrrole. This intermediate compound is then oxidized to form 4-(4-fluorophenyl)-2-methylpyrrolidine. The final product is purified using chromatography techniques to obtain a pure form of 4F-MPH.
Aplicaciones Científicas De Investigación
4F-MPH has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to methylphenidate, which is a widely used medication for the treatment of attention deficit hyperactivity disorder (ADHD). Studies have shown that 4F-MPH has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in an increase in dopamine levels, which can improve cognitive function and attention.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWUTFVPCPKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2911375.png)




![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)

![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)
![Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2911390.png)
![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)

![2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2911394.png)
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)